molecular formula C15H15NO B11774285 7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B11774285
M. Wt: 225.28 g/mol
InChI Key: CSQHIAHUKJDEEQ-UHFFFAOYSA-N
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Description

7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a benzene ring fused to an oxazine ring, with a methyl group at the 7th position and a phenyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves cyclization reactions. One common method is the cycloisomerization of N-(2-alkynyl)aryl benzamides using a gold(I) catalyst. This reaction proceeds via a 6-exo-dig pathway, yielding the desired oxazine under mild conditions, such as room temperature or 30°C, without the need for an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

7-methyl-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C15H15NO/c1-11-7-8-13-15(9-11)17-10-14(16-13)12-5-3-2-4-6-12/h2-9,14,16H,10H2,1H3

InChI Key

CSQHIAHUKJDEEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(CO2)C3=CC=CC=C3

Origin of Product

United States

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